molecular formula C16H10ClNO3 B13104260 (1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)(phenyl)acetyl chloride CAS No. 5688-96-0

(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)(phenyl)acetyl chloride

Cat. No.: B13104260
CAS No.: 5688-96-0
M. Wt: 299.71 g/mol
InChI Key: XVNYYFQWEYONQY-UHFFFAOYSA-N
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Description

(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)(phenyl)acetyl chloride: is an organic compound that belongs to the class of phthalimides. These compounds are characterized by a 1,3-dioxoisoindoline moiety. This compound is often used in organic synthesis due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)(phenyl)acetyl chloride typically involves the reaction of phthalimide with phenylacetyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as pyridine to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and purity. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: This compound can undergo nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.

    Oxidation and Reduction: While less common, the compound can participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    Nucleophiles: Such as amines, alcohols, and thiols.

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting with an amine can produce an amide derivative.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of various organic molecules. It is particularly useful in the preparation of pharmaceuticals and agrochemicals.

Biology and Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. They may act as inhibitors of specific enzymes or receptors.

Industry: In the industrial sector, this compound is used in the production of polymers and other advanced materials. Its reactivity makes it a valuable building block for complex chemical structures.

Mechanism of Action

The mechanism by which (1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)(phenyl)acetyl chloride exerts its effects involves the interaction with nucleophiles. The chloride group is a good leaving group, making the compound highly reactive towards nucleophilic attack. This reactivity is exploited in various synthetic applications to form new chemical bonds.

Comparison with Similar Compounds

    Phthalimide: Shares the 1,3-dioxoisoindoline moiety but lacks the phenylacetyl chloride group.

    N-Phthalylglycyl chloride: Similar structure but with a glycine moiety instead of a phenyl group.

    Methyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate: Contains a methyl ester group instead of the chloride.

Uniqueness: The presence of the phenylacetyl chloride group in (1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)(phenyl)acetyl chloride makes it unique compared to its analogs. This group enhances its reactivity and allows for a broader range of chemical transformations.

Properties

CAS No.

5688-96-0

Molecular Formula

C16H10ClNO3

Molecular Weight

299.71 g/mol

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-2-phenylacetyl chloride

InChI

InChI=1S/C16H10ClNO3/c17-14(19)13(10-6-2-1-3-7-10)18-15(20)11-8-4-5-9-12(11)16(18)21/h1-9,13H

InChI Key

XVNYYFQWEYONQY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)Cl)N2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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